molecular formula C7H14O3 B080240 2-(Diethoxymethyl)oxirane CAS No. 13269-77-7

2-(Diethoxymethyl)oxirane

Cat. No. B080240
CAS RN: 13269-77-7
M. Wt: 146.18 g/mol
InChI Key: QIQQWSQARNQPLP-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)oxirane is a chemical compound that is of interest in various fields of chemistry due to its unique structural and chemical properties. It is a type of oxirane, which is an epoxide with an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure.

Synthesis Analysis

The synthesis of 2-(Diethoxymethyl)oxirane involves the nucleophilic substitution reaction of epichlorohydrin with other chemical compounds. For example, Li Zhan-xiong (2012) detailed the synthesis of a similar compound, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, using epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol (Li Zhan-xiong, 2012).

Molecular Structure Analysis

Oxiranes like 2-(Diethoxymethyl)oxirane have a three-membered ring structure, which is characterized by angle strain due to the unusual angle between the atoms in the ring. This strain contributes to the reactivity of oxiranes.

Chemical Reactions and Properties

Oxiranes are known for undergoing various chemical reactions, primarily due to the strained ring structure. For example, Merlani et al. (2015) described the polymerization of a disubstituted oxirane leading to a polymer with a stiff conformation, which indicates the reactivity of oxirane structures in forming polymers (Merlani et al., 2015).

Scientific Research Applications

  • Polymer Chemistry : 2-(Diethoxymethyl)oxirane has been used in polymer chemistry for the synthesis of polymers with specific properties. For example, it was used in the ring-opening polymerization of a 2,3-disubstituted oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure, which exhibits intramolecular charge transfer interactions (Merlani et al., 2015).

  • Organic Chemistry and Reaction Mechanisms : In the study of isomerization reactions, 2-(Diethoxymethyl)oxirane and similar compounds have been investigated for their potential to form stable intermediates and cations, providing insight into complex chemical processes (Wesdemiotis et al., 1990).

  • Stereochemistry : This compound has also been used in studies focusing on stereochemistry, such as the control of diastereofacial selectivity in nucleophilic epoxidation of γ-oxygenated-α,β-unsaturated sulfones, leading to the synthesis of various oxirane derivatives (Jackson et al., 1991).

  • Material Science : In material science, 2-(Diethoxymethyl)oxirane has been employed in the synthesis of new materials with unique properties, such as ferrocene-modified poly(epichlorohydrin-co-2-(methoxymethyl)oxirane), which displayed altered thermal behaviors (Cho & Noh, 2013).

  • Corrosion Inhibition : It has applications in corrosion inhibition as demonstrated by studies on aromatic epoxy monomers, including derivatives of 2-(Diethoxymethyl)oxirane, which showed effectiveness as corrosion inhibitors for carbon steel in acidic solutions (Dagdag et al., 2019).

  • Medicinal Chemistry : In the field of medicinal chemistry, derivatives of 2-(Diethoxymethyl)oxirane have been synthesized and evaluated for their hypoglycemic activity, indicating potential therapeutic applications (Eistetter & Wolf, 1982).

Future Directions

While specific future directions for 2-(Diethoxymethyl)oxirane were not found, oxiranes in general are commonly used in the synthesis of resins, composite materials, and plasticizers . They also allow for the creation of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .

properties

IUPAC Name

2-(diethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQQWSQARNQPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404998
Record name 2-(diethoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxymethyl)oxirane

CAS RN

13269-77-7
Record name 2-(diethoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycidaldehyde diethyl acetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RL Pederson, KKC Liu, JF Rutan, L Chen… - The Journal of Organic …, 1990 - ACS Publications
This paper describes a chemoenzymatic procedure for the synthesis of (R)-and (S)-glycidaldehyde diethyl acetal [2-(diethoxymethyl) oxirane](4 and 5). 2-Acetoxy-3-chloropropanal …
Number of citations: 89 pubs.acs.org
FI Guseinov, MF Pistsov, EM Movsumzade, LM Kustov… - Crystals, 2017 - mdpi.com
Reaction of 2-chloro-2-(diethoxymethyl)-3-substitutedoxirane or 1-chloro-1-(substituted) -3,3-diethoxypropan-2-one with pyridine-2-thiol in EtOH at 25 C yields 3-(diethoxymethyl)-3-…
Number of citations: 6 www.mdpi.com
D Yildirim, SS Tükel, D Alagöz, Ö Alptekin - Enzyme and microbial …, 2011 - Elsevier
Epoxide hydrolase from Aspergillus niger was immobilized onto the modified Eupergit C 250 L through a Schiff base formation. Eupergit C 250 L was treated with ethylenediamine to …
Number of citations: 32 www.sciencedirect.com
B Doumèche, A Archelas… - Advanced Synthesis & …, 2006 - Wiley Online Library
The hydrolytic kinetic resolution of five glycidaldehyde acetal derivatives was examined using the recombinant Aspergillus niger epoxide hydrolase as biocatalyst. This could …
Number of citations: 26 onlinelibrary.wiley.com
M Lakshman, DV Nadkarni, RE Lehr - The Journal of Organic …, 1990 - ACS Publications
The benzylic ring opening of some polycyclic aromatic hydrocarbon (PAH) tetrahydro epoxides and one diol epoxide has been achieved by Amberlite supported N3" ion, in a regio-and …
Number of citations: 45 pubs.acs.org
MF Pistsova, OM Lavrovaa, AM Saifutdinova… - Zhurnal Obshchei …, 2017 - academia.edu
Functionally substituted cyano carbonyl compounds have been synthesized by reactions of 1-chlorooxiranecarbaldehyde acetals and α-chlorobenzyl diethoxymethyl ketones with …
Number of citations: 4 www.academia.edu
Z Liu, LM Sayre - Chemical research in toxicology, 2003 - ACS Publications
2-Hydroxyaldehydes have been previously identified as products of lipid peroxidation, and although they represent the simplest reducing sugars, their potential for modification of …
Number of citations: 32 pubs.acs.org
RL Pederson - 1990 - search.proquest.com
Several aspects of the use of enzymes in organic synthesis have been explored. Fructose-1, 6-diphosphate aldolase (FDP aldolase) is available commercially and has been cloned and …
Number of citations: 2 search.proquest.com
Z Liu - 2003 - search.proquest.com
Lipid peroxidation derived aldehydes have been implicated in the modification of proteins during oxidative stress, which occurs in a variety of age-related degenerative diseases, …
Number of citations: 1 search.proquest.com
FC Bres, C Guérard-Hélaine, C Fernandes… - Tetrahedron …, 2013 - Elsevier
Efficient and stereoselective polyhydroxylated nitrocyclitol syntheses were performed via biocatalysed aldol reactions. The key step was based on a one-pot/one-enzyme cascade …
Number of citations: 19 www.sciencedirect.com

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